molecular formula C11H15NOS B5733738 Azepan-1-yl(thiophen-2-yl)methanone

Azepan-1-yl(thiophen-2-yl)methanone

Cat. No.: B5733738
M. Wt: 209.31 g/mol
InChI Key: UDZYNWWJENOUDZ-UHFFFAOYSA-N
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Description

Azepan-1-yl(thiophen-2-yl)methanone is a ketone derivative featuring a seven-membered azepane ring (azepan-1-yl group) and a thiophen-2-yl moiety attached to a carbonyl carbon.

Properties

IUPAC Name

azepan-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZYNWWJENOUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(thiophen-2-yl)methanone typically involves the reaction of azepane with a thiophene derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where azepane is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Azepan-1-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Azepan-1-yl(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can influence biological processes.

Comparison with Similar Compounds

Structural Analogues with Azepane/Thiophene Motifs

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride ()
  • Structure : Differs in the azepane substitution position (2-position vs. 1-position in the target compound) and includes a hydrochloride salt.
  • Molecular Formula: C₁₂H₁₈ClNOS vs. C₁₁H₁₅NOS for the target compound.
  • Key Differences: The hydrochloride salt enhances solubility in polar solvents, while the azepane-2-yl substitution may alter steric and electronic properties. No melting point or bioactivity data are provided .
4-(Azepan-1-yl)piperidin-1-ylmethanone ()
  • Structure : Incorporates a piperidine ring linked to azepane, increasing structural complexity.
  • Implications : The additional piperidine moiety could enhance binding affinity in receptor-targeted applications but may reduce metabolic stability due to increased molecular weight .

Thiophene-Containing Methanone Derivatives

(3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b, )
  • Structure: A pyrazoline-linked thiophene methanone with fluorophenyl and dimethoxyphenyl groups.
  • Physical Properties : Melting point = 118–120°C, yield = 40.2%.
  • Comparison: The fluorophenyl group increases rigidity and melting point compared to the target compound’s azepane-thiophene system.
(Z)-3-(4-Benzoylphenylamino)-1-(thiophen-2-yl)prop-2-en-1-one (16, )
  • Structure: Includes a propenone linker and benzoylphenyl group.
  • Key Differences : The α,β-unsaturated ketone enhances reactivity (e.g., Michael addition), which is absent in the saturated azepane-containing target compound. This reactivity could be leveraged in polymer chemistry or as a synthetic intermediate .

Azepane-Containing Methanones with Varied Substituents

(Azepan-1-yl)(6-methylthieno[2,3-b]quinolin-2-yl)methanone ()
  • Structure: Fused thienoquinoline system with a methyl group.
  • Properties : logP = 5.29, molecular weight = 324.44 g/mol.
  • The target compound, with fewer aromatic rings, likely has lower logP (~3.5 estimated), improving aqueous solubility .
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone ()
  • Structure: Azepane attached to a fluorophenyl-acetophenone backbone.
  • Safety Data: Classified as non-hazardous, indicating low acute toxicity.

Piperazine vs. Azepane Derivatives

Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )
  • Structure : Replaces azepane with a piperazine ring and trifluoromethylphenyl group.
  • However, the six-membered ring has lower conformational flexibility compared to azepane .

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